N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound with a molecular formula of C20H20N2O2. This compound is known for its unique structure, which includes an ethoxyphenyl group and a naphthylamino group connected through an acetohydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(naphthalen-1-yl)hydrazinecarboxamide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted acetohydrazide derivatives.
Scientific Research Applications
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(4-Dimethylaminophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of an ethoxyphenyl group and a naphthylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-18-12-10-16(11-13-18)14-23-24-21(25)15-22-20-9-5-7-17-6-3-4-8-19(17)20/h3-14,22H,2,15H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
PXUCIYACDQQNQY-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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